

PXYC1 discovery and synthesis pathway

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An in-depth guide to the discovery and synthesis of **PXYC1**, a novel antagonist of ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis, is detailed below. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the scientific journey from initial discovery to chemical synthesis, supported by quantitative data, experimental protocols, and pathway visualizations.

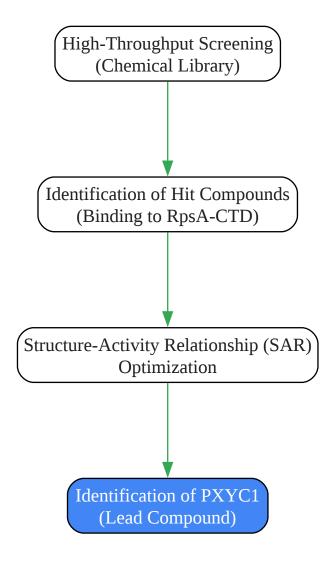
Discovery of PXYC1

The discovery of **PXYC1** originated from a targeted effort to identify new compounds effective against antibiotic-resistant Mycobacterium tuberculosis (Mtb). The primary target for this discovery campaign was the ribosomal protein S1 (RpsA), a crucial component of the transtranslation process in Mtb. The trans-translation machinery is essential for rescuing stalled ribosomes and is a promising target for novel antibiotics.

The discovery workflow began with a high-throughput screening of a diverse chemical library to identify compounds that could bind to the C-terminal domain (CTD) of RpsA. This initial screening identified several hit compounds with moderate binding affinity. These initial hits then underwent a process of structure-activity relationship (SAR) optimization to improve their potency and drug-like properties. This optimization process led to the identification of **PXYC1** as a lead compound with significantly enhanced binding affinity for RpsA.

Below is a diagram illustrating the discovery workflow:



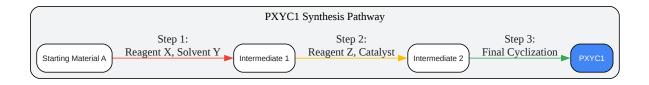


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Discovery workflow for PXYC1.

Synthesis Pathway of PXYC1

The chemical synthesis of **PXYC1** is a multi-step process. The following diagram outlines the key steps in the synthesis of **PXYC1**.





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Chemical synthesis pathway of **PXYC1**.

Quantitative Data

The following table summarizes the key quantitative data for PXYC1.[1]

| Parameter | Value | Description |
|---------------------|--------------|--|
| Molecular Formula | C9H10N4O3S | The chemical formula of PXYC1. |
| Molecular Weight | 254.27 g/mol | The molar mass of PXYC1. |
| CAS Number | 865098-81-3 | The unique identifier for PXYC1. |
| Kd (RpsA-CTD) | 0.81 μΜ | The dissociation constant for the binding of PXYC1 to the wild-type C-terminal domain of RpsA. |
| Kd (RpsA-CTD Δ438A) | 0.31 μΜ | The dissociation constant for the binding of PXYC1 to the mutant C-terminal domain of RpsA. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Binding Affinity Assay (Surface Plasmon Resonance)

The binding affinity of **PXYC1** to RpsA-CTD was determined using a surface plasmon resonance (SPR) based assay.

 Protein Immobilization: Recombinant RpsA-CTD (wild-type and Δ438A mutant) was immobilized on a CM5 sensor chip.



- Analyte Injection: A series of concentrations of PXYC1 in a suitable buffer were injected over the sensor chip surface.
- Data Acquisition: The association and dissociation of **PXYC1** were monitored in real-time.
- Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association (ka) and dissociation (kd) rate constants. The dissociation constant (Kd) was calculated as the ratio of kd/ka.

Antibacterial Activity Assay (Minimum Inhibitory Concentration)

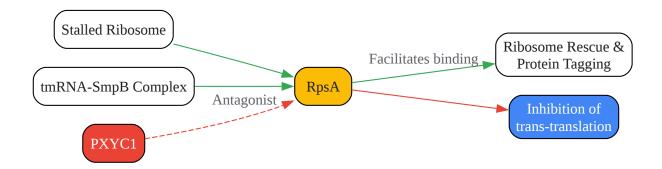
The antibacterial activity of **PXYC1** against Mycobacterium tuberculosis was determined by measuring the minimum inhibitory concentration (MIC).

- Bacterial Culture: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC.
- Compound Preparation: PXYC1 was serially diluted in DMSO and then added to the bacterial cultures in a 96-well plate format.
- Incubation: The plates were incubated at 37°C for 7-14 days.
- MIC Determination: The MIC was defined as the lowest concentration of PXYC1 that completely inhibited visible growth of M. tuberculosis.

Signaling Pathway

PXYC1 functions by inhibiting the trans-translation process in Mycobacterium tuberculosis. This process is crucial for the survival of the bacteria under stress conditions. The diagram below illustrates the mechanism of action of **PXYC1**.





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Mechanism of action of PXYC1.

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References

- 1. Recent developments of chalcones as potential antibacterial agents in medicinal chemistry PubMed [pubmed.ncbi.nlm.nih.gov]
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